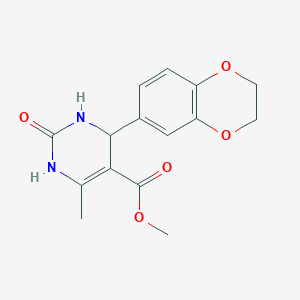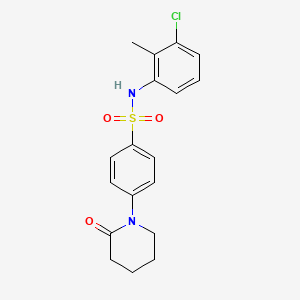![molecular formula C20H16N2O4 B5125427 4,4'-[1,3-phenylenebis(oxy)]dibenzamide](/img/structure/B5125427.png)
4,4'-[1,3-phenylenebis(oxy)]dibenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-[1,3-phenylenebis(oxy)]dibenzamide, commonly known as PBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBO is a white crystalline solid that is synthesized through a complex chemical process.
Wissenschaftliche Forschungsanwendungen
PBO has been extensively studied for its potential applications in various scientific fields. It has been shown to have antimicrobial, antiviral, and antitumor properties. PBO has also been used as a crosslinking agent in the synthesis of polymers and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of PBO is not fully understood. However, it is believed that PBO exerts its antimicrobial and antiviral effects by disrupting the cell membrane of the microorganisms. PBO has also been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
PBO has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. It has been shown to have low acute toxicity and is not mutagenic or carcinogenic. PBO has also been shown to have low skin and eye irritation potential.
Vorteile Und Einschränkungen Für Laborexperimente
PBO has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. PBO has also been shown to have a wide range of applications in various scientific fields. However, PBO has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the study of PBO. One potential application of PBO is in the development of new antimicrobial and antiviral agents. PBO could also be used as a crosslinking agent in the synthesis of novel polymers with unique properties. Additionally, further research is needed to fully understand the mechanism of action of PBO and to explore its potential applications in other scientific fields.
Conclusion:
In conclusion, PBO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBO has been extensively studied for its antimicrobial, antiviral, and antitumor properties, as well as its use as a crosslinking agent and catalyst. While PBO has several advantages for use in laboratory experiments, further research is needed to fully understand its mechanism of action and explore its potential applications in other scientific fields.
Synthesemethoden
PBO is synthesized through a multistep process that involves the reaction of 1,3-phenylenediamine with phthalic anhydride to form 4,4'-oxydiphthalic anhydride. The resulting compound is then reacted with ammonia to form 4,4'-[1,3-phenylenebis(oxy)]dibenzamide. The purity of PBO can be improved through recrystallization.
Eigenschaften
IUPAC Name |
4-[3-(4-carbamoylphenoxy)phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c21-19(23)13-4-8-15(9-5-13)25-17-2-1-3-18(12-17)26-16-10-6-14(7-11-16)20(22)24/h1-12H,(H2,21,23)(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLOKNLPIRNCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N)OC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5125367.png)
![2,2'-[methylenebis(2-chloro-4,1-phenylene)]bis(1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B5125372.png)
![3-[(4-methylphenyl)thio]-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl acetate](/img/structure/B5125374.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)
![4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5125387.png)

![2-{5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5125417.png)

![N-cyclopropyl-1'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5125420.png)
![N-[4-({[3-(1-azepanyl)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5125442.png)
